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Compound Name: Dimethyl vinyl phosphate

Cat. No.: B080605 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dimethyl vinyl phosphate (DMVP), a member of the organophosphate family, is a molecule of

significant interest in various chemical and biological research areas. Its vinyl and phosphate

functional groups impart unique reactivity, making it a versatile building block in organic

synthesis and polymer chemistry. A thorough understanding of its structural and electronic

properties is paramount for its effective application. This technical guide provides an in-depth

overview of the spectroscopic techniques used to characterize dimethyl vinyl phosphate,

presenting key data, detailed experimental protocols, and visual representations of analytical

workflows and structure-elucidation pathways.

Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of dimethyl vinyl phosphate.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
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Nucleus
Chemical Shift
(δ) [ppm]

Multiplicity
Coupling
Constant (J)
[Hz]

Assignment

¹H 5.94 - 6.81
Complex

Multiplet
-

Vinyl Protons

(=CH, =CH₂)

~6.81

Doublet of

Doublet of

Triplets

J(H,H) = 17.1,

J(H,H) = 6.6,

J(H,P) = 21.6

α-vinyl proton

(=CH)

¹³C

Data not

explicitly found in

search results

- - -

³¹P

Data not

explicitly found in

search results;

however, vinyl

phosphonic acid

derivatives show

shifts in the

range of 11-14

ppm[1]

Singlet (proton-

decoupled)
- P

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3095 - 3091 Medium =C-H Stretch (Vinyl)[1]

1650 - 1590 Medium C=C Stretch (Vinyl)[1]

1300 - 1200 Strong P=O Stretch[1]

1100 - 1000 Strong P-O-C Stretch[1]

1500 - 1450 Medium C-H Bend

Table 3: Mass Spectrometry (MS) Data
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m/z Interpretation

152 Molecular Ion [M]⁺

Note: The molecular formula for dimethyl vinyl phosphate is C₄H₉O₄P, and the molecular

weight is 152.09 g/mol .

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
λmax (nm)

Molar Absorptivity (ε)
[L·mol⁻¹·cm⁻¹]

Solvent

Specific quantitative data for

pure dimethyl vinyl phosphate

was not found in the search

results. As an α,β-unsaturated

ester, it is expected to have a

π → π transition in the UV

region.*

- -

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are synthesized from general procedures for organophosphorus and vinyl

compounds, supplemented with specific details where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of dimethyl vinyl phosphate in 0.5-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm for ¹H and ¹³C NMR). For ³¹P NMR, an external standard of 85%

phosphoric acid is commonly used.

Transfer the solution to a 5 mm NMR tube.
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Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with

probes for ¹H, ¹³C, and ³¹P nuclei.

¹H NMR:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-

noise ratio.

¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon

atom.

Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times

compared to ¹H NMR, and a larger number of scans due to the low natural abundance

of ¹³C.

³¹P NMR:

Acquire a proton-decoupled ³¹P spectrum.

Typical parameters: pulse angle of 45-90°, appropriate spectral width to cover the

expected chemical shift range for organophosphates.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the resulting spectra.

Perform baseline correction.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
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Reference the chemical shifts to the internal or external standard.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

As dimethyl vinyl phosphate is a liquid at room temperature, the simplest method is to

run a neat spectrum.

Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin film.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Acquire a background spectrum of the clean, empty salt plates.

Place the sample holder with the prepared salt plates in the spectrometer's sample

compartment.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for

volatile compounds like dimethyl vinyl phosphate.

Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or

hexane) into the GC.

The GC separates the components of the sample, and the eluent is directed into the

mass spectrometer.
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Ionization Method: Electron Ionization (EI) is a standard method for GC-MS.

The sample molecules are bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation.

Mass Analysis and Detection:

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

The analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

Data Interpretation:

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which

provides the molecular weight of the compound.

The fragmentation pattern provides valuable information about the structure of the

molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a dilute solution of dimethyl vinyl phosphate in a UV-transparent solvent (e.g.,

acetonitrile, ethanol, or hexane).

The concentration should be chosen such that the absorbance at the λmax is within the

linear range of the instrument (typically 0.2-1.0).

Instrumentation and Data Acquisition:

Spectrometer: A dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the pure solvent to be used as a reference.
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Fill a matching quartz cuvette with the sample solution.

Scan a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum

absorbance (λmax).

Data Analysis:

The λmax provides information about the electronic transitions within the molecule.

If the concentration of the solution and the path length of the cuvette are known, the molar

absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
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Caption: Experimental workflow for the spectroscopic characterization of dimethyl vinyl
phosphate.
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Click to download full resolution via product page

Caption: Relationship between spectroscopic techniques and elucidated structural information

for dimethyl vinyl phosphate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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